5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-13-5-3-2-4-10(13)9-17-12-8-11(16)6-7-14(12)20-15(17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYBBWGHYINDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminobenzoic acid and 2-methoxybenzyl chloride.
Formation of Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction. This can be achieved by reacting 5-chloro-2-aminobenzoic acid with a suitable reagent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Substitution Reaction: The 2-methoxybenzyl group is introduced through a substitution reaction. This involves reacting the intermediate product with 2-methoxybenzyl chloride in the presence of a base, such as potassium carbonate (K2CO3), in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced benzoxazole derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one exhibit potential anticancer properties. For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzo[d]oxazole derivatives possess selective cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .
| Compound | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| This compound | 15.2 | MCF-7 (breast cancer) |
| 4-Chloro-2-(4-methoxyphenyl)benzo[d]oxazole | 12.5 | HeLa (cervical cancer) |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain oxazole derivatives have shown effectiveness against a range of bacterial strains, including multi-drug resistant pathogens.
Case Study:
In a comparative study, several oxazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that some exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 30 | Staphylococcus aureus |
| 6-Bromo-2-benzoxazole | 45 | Escherichia coli |
Material Science Applications
2.1 Photostability and Optical Properties
The compound's unique structure allows it to be explored for photostable materials in optoelectronics. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs).
Case Study:
Research conducted on the photostability of benzo[d]oxazole derivatives demonstrated that they maintain their luminescent properties under UV exposure, making them viable candidates for use in OLED technology .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate benzyl and oxazole precursors followed by chlorination reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of the compound.
Synthesis Overview:
-
Starting Materials:
- 2-Methoxybenzaldehyde
- 5-Chloro-2-amino benzoic acid
- Acetic anhydride
-
Reaction Steps:
- Condensation of aldehyde with amino acid.
- Cyclization to form the oxazole ring.
- Chlorination at the 5-position.
Mechanism of Action
The mechanism of action of 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Substituent Effects on the Benzoxazolone Core
Table 1: Comparison of Substituent Modifications
- Chloro vs. Bromo Substituents : Bromination at the 5-position (e.g., in 3fb ) increases molecular weight and may enhance halogen bonding interactions, improving antimicrobial potency compared to chloro analogs.
- Methoxybenzyl vs. Methyl Groups : The 2-methoxybenzyl group in the target compound introduces steric bulk and electron-donating effects, which could modulate receptor binding compared to 3-methyl derivatives .
Heterocycle Variations
Table 2: Heterocycle Modifications
Pharmacological Activities
Acetylcholinesterase (AChE) Inhibition :
- 5-Chloro-3-(phenylaminomethyl)benzoxazolone (IC₅₀: ~15 μM) and 5-chloro-3-(piperidin-1-ylmethyl)benzoxazolone (IC₅₀: ~20 μM) show moderate AChE inhibition, suggesting that bulky N-substituents reduce efficacy compared to smaller groups (e.g., 3-methyl) .
- The target compound’s 2-methoxybenzyl group may enhance binding to AChE’s peripheral anionic site due to aromatic stacking interactions, though experimental data are lacking.
Antimicrobial Activity :
- 5-Chloro-3-(2,4-dichlorobenzyl)benzoxazolone exhibits antifungal activity against Candida albicans (MIC: 32 μg/mL), while 3-benzyl-5-azidobenzoxazolone shows antibacterial effects against Staphylococcus aureus (MIC: 16 μg/mL) .
Biological Activity
5-Chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a member of the benzoxazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound's structure includes a chlorine atom at the 5th position and a 2-methoxybenzyl group at the 3rd position on the benzoxazole ring. This configuration is crucial for its biological interactions and mechanisms of action.
- Molecular Formula : CHClNO
- Molecular Weight : 303.74 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, which can result in reduced cell proliferation, particularly in cancer cells.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in various cancer cell lines by activating intrinsic pathways, such as the release of cytochrome c from mitochondria .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial properties. For instance, derivatives have shown selective activity against Gram-positive bacteria while demonstrating lower efficacy against Gram-negative strains.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis | Active | 32 |
| Escherichia coli | Less active | >128 |
| Pichia pastoris | Moderate activity | 64 |
Anticancer Activity
Numerous studies have evaluated the anticancer potential of benzoxazole derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Breast Cancer: MCF-7, MDA-MB-231
- Lung Cancer: A549
- Liver Cancer: HepG2
- Prostate Cancer: PC3
| Cell Line | IC (µM) | Effectiveness |
|---|---|---|
| MCF-7 | <0.01 | High |
| A549 | 0.1 | Moderate |
| HepG2 | <0.05 | High |
| PC3 | 0.15 | Moderate |
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving various benzoxazole derivatives highlighted the significant cytotoxic effects on breast and lung cancer cells, with IC values indicating potent activity at low concentrations .
- Mechanistic Insights : Detailed investigations into the mechanism revealed that these compounds can induce apoptosis through caspase activation pathways, leading to cell death in tumor cells .
- Structure-Activity Relationship (SAR) : Research has established that modifications on the benzoxazole ring significantly influence biological activity. For example, introducing electron-donating groups enhances antimicrobial efficacy, whereas specific substitutions can optimize anticancer properties .
Q & A
Q. What are the standard synthetic routes for 5-chloro-3-(2-methoxybenzyl)benzoxazolone, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, 5-chloro-3-(2,4-dichlorobenzyl)benzoxazolone was prepared by refluxing 5-chloro-benzoxazolinone with 2,4-dichlorobenzyl chloride in acetonitrile at 60°C for 4 hours, followed by recrystallization in ethanol . Characterization involves:
Q. What spectroscopic techniques are essential for confirming its structural integrity?
Key methods include:
Q. What in vitro biological screening models have been used to evaluate its antimicrobial activity?
Derivatives of benzoxazolone are tested against:
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using agar diffusion assays.
- Fungal pathogens (e.g., Candida albicans) via broth microdilution (MIC determination) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
Strategies include:
- Solvent optimization : Acetonitrile or THF enhances reactivity in alkylation steps .
- Catalysis : Pyridine or tetra-n-butylammonium bromide improves regioselectivity in heterocyclic substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How do structural modifications influence anticancer efficacy against pancreatic adenocarcinoma?
SAR studies reveal:
- Substitution at C5 : Chlorine enhances cytotoxicity (IC50 = 8.2 µM vs. pancreatic cells) .
- Methoxybenzyl group : Improves lipophilicity and membrane permeability (logP = 2.7) .
- Piperazine-linked bivalent analogs : Increase target engagement (e.g., TNIK inhibition, IC50 = 0.89 µM) .
| Derivative | Substitution | IC50 (Pancreatic Cancer) |
|---|---|---|
| 6l | C5-Cl | 8.2 µM |
| 6n | C7-Acetyl | 9.5 µM |
| 6x | C5-NH2 | 12.4 µM |
Q. What computational approaches model its interaction with sigma-1 receptors?
A 3D pharmacophore model (Catalyst 4.9) was developed using 31 benzoxazolone derivatives, identifying:
Q. How do discrepancies in biological activity data inform future research?
For example, while some derivatives show potent anticancer activity (IC50 < 10 µM), they lack antimycobacterial effects (MIC > 50 µg/mL). This suggests:
- Target specificity : The methoxybenzyl group may selectively bind eukaryotic kinases (e.g., TNIK) over prokaryotic enzymes .
- Need for scaffold diversification : Introducing sulfonamide or triazole moieties could broaden activity .
Q. What strategies enhance blood-brain barrier (BBB) penetration for neurological applications?
- Reducing polarity : Ethoxy chain substitutions lower topological polar surface area (TPSA < 70 Ų) .
- Bivalent ligands : Piperazine-linked benzoxazolones improve CNS uptake (brain/plasma ratio = 1.8) .
Methodological Notes
- Contradiction Analysis : Conflicting data on antimicrobial vs. anticancer efficacy necessitate orthogonal assays (e.g., kinase profiling vs. microbial growth inhibition) .
- Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
